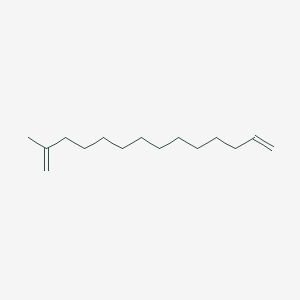
2-Methyltetradeca-1,13-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyltetradeca-1,13-diene is an organic compound with the molecular formula C15H28 It is a type of diene, which means it contains two double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyltetradeca-1,13-diene can be achieved through various methods. One common approach involves the coupling of silylated alkynes followed by halogenation. This method is often mediated by zirconocene, which helps in achieving high yields and stereoselectivity . Another method involves the use of organolithium reagents and electrophiles to form the desired diene structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using robust catalysts and reagents. The process is optimized for high yield and purity, often employing advanced techniques such as gas chromatography for product isolation and purification .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyltetradeca-1,13-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds using catalysts like palladium on carbon can convert the diene into a saturated hydrocarbon.
Substitution: Halogenation reactions, where halogens like chlorine or bromine are added to the double bonds, are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Chlorine, bromine.
Major Products Formed:
Oxidation: Epoxides, alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated dienes.
Applications De Recherche Scientifique
2-Methyltetradeca-1,13-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, which are then tested for potential therapeutic effects.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Methyltetradeca-1,13-diene exerts its effects depends on the type of reaction it undergoes. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or other oxygenated products. The molecular targets and pathways involved in these reactions are typically the double bonds and adjacent carbon atoms, which undergo various transformations depending on the reagents and conditions used .
Comparaison Avec Des Composés Similaires
1,13-Tetradecadiene: This compound has a similar structure but lacks the methyl group at the second position.
1,3-Butadiene: A simpler diene with only four carbon atoms. It is more reactive due to its smaller size and higher degree of conjugation.
1,4-Pentadiene: Another diene with a different arrangement of double bonds, leading to different chemical properties and reactivity.
Uniqueness: 2-Methyltetradeca-1,13-diene is unique due to its specific structure, which includes a methyl group and two double bonds separated by a long carbon chain. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
IUPAC Name |
2-methyltetradeca-1,13-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h4H,1-2,5-14H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUILXAROECAOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCCCCCCCCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452593 |
Source


|
| Record name | 1,13-Tetradecadiene, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401810-49-9 |
Source


|
| Record name | 1,13-Tetradecadiene, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)
![[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol](/img/structure/B14243819.png)


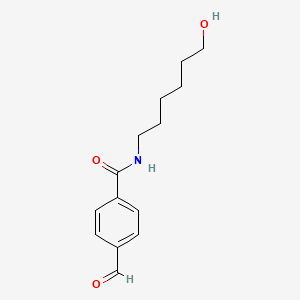
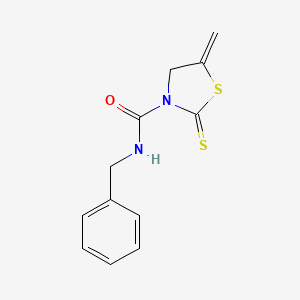
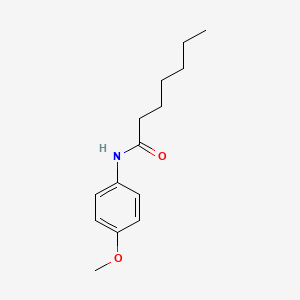
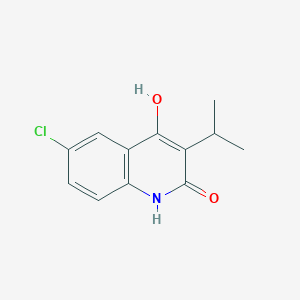
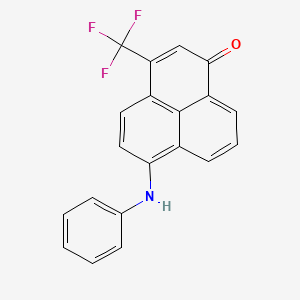
![Trimethyl[(4-octylphenyl)ethynyl]silane](/img/structure/B14243863.png)
![Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14243866.png)
